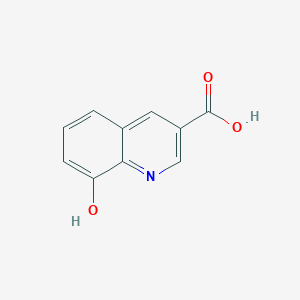

1,10-菲咯啉-5-甲醛

描述

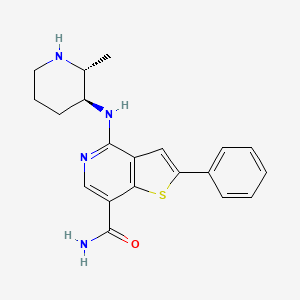

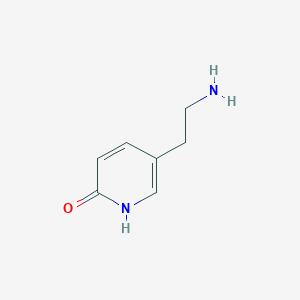

1,10-Phenanthroline is a versatile ligand known for its ability to bind with various metal ions, forming complexes with unique properties. It is a rigid, planar molecule with aromaticity and basicity, which makes it a popular choice in the synthesis of ligands for catalyst exploration, luminescent molecules, materials, and metal complexes . Its derivatives have been widely studied for their potential applications in coordination chemistry, luminescence, and as intercalating agents for polynucleotides .

Synthesis Analysis

The synthesis of 1,10-Phenanthroline derivatives can be achieved through various methods. For instance, the reaction of 1,10-Phenanthroline with aldehydes and ketones in the presence of samarium diiodide leads to the formation of hydroxyalkyl-substituted phenanthrolines, which can be further modified to create a wide range of ligands . Additionally, 1,10-Phenanthroline-2,9-dicarbaldehyde has been synthesized by oxidizing 2,9-dimethyl-1,10-phenanthroline with selenium dioxide, which serves as a precursor for multidentate chelating agents .

Molecular Structure Analysis

The molecular structure of 1,10-Phenanthroline derivatives can be complex and diverse. For example, a novel 1:1 proton-transfer compound containing 1,10-phenanthroline was synthesized and characterized, revealing a monoclinic system with specific unit cell dimensions and a crystallographic R factor . The structure of 1,10-phenanthrolinium cation and its association with anions through hydrogen bonds and aromatic ring interactions has also been described .

Chemical Reactions Analysis

1,10-Phenanthroline undergoes various chemical reactions to form metal complexes. Iron(II), cobalt(II), and nickel(II) complexes with 1,10-Phenanthroline-2-carbaldehyde imines have been studied, showing different magnetic properties and spin transitions depending on the substituents on the imine moiety . The electrochemical behavior of 1,10-Phenanthroline on a multiwalled carbon nanotube surface has been investigated, leading to the selective recognition of copper ions and hydrogen peroxide sensing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,10-Phenanthroline derivatives are influenced by their molecular structure and the metal ions they are complexed with. For instance, the luminescent properties of 1,10-Phenanthroline-based compounds can be significantly enhanced when used as building blocks for luminescent molecules and metal complexes . The synthesis of a Sm(III) complex with 1,10-Phenanthroline as a secondary ligand demonstrated efficient luminescence activity through an energy-transfer pathway, highlighting the role of 1,10-Phenanthroline as an excellent sensitizer to Sm(III) ion .

科学研究应用

Synthesis of Mixed-Ligand Complexes

- Scientific Field: Chemistry

- Application Summary: 1,10-Phenanthroline is used in the synthesis of mixed-ligand complexes of cobalt (II) and copper (II). These complexes are formed through the reaction of 1,10-phenanthroline and dicyanamide ligands with Cu (II) and Co (II) nitrates .

- Methods of Application: The complexes were characterized by elemental analysis, infrared spectroscopy and ultraviolet–visible spectroscopy, magnetic susceptibility measurement, and X-ray crystallography .

- Results: The complexes crystallize in the monoclinic crystal system, and the structures are stabilized by extended hydrogen bonding networks as well as aromatic π–π stacking interactions . The thermal and antimicrobial properties of the complexes have also been evaluated .

Biological Activities

- Scientific Field: Biochemistry

- Application Summary: 1,10-Phenanthroline derivatives have been widely used as ligands in both analytical and coordination chemistry. They have been prompted by the intense current interest in their catalytic, complexation, and diverse biological activities .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Chelating Agents

- Scientific Field: Chemistry

- Application Summary: 1,10-Phenanthroline-5-carbaldehyde can act as a chelating agent. Chelating agents are substances whose molecules can form several bonds to a single metal ion, making them useful in many scientific fields .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Photocatalysis

- Scientific Field: Chemistry

- Application Summary: The 1,10-phenanthroline scaffold is a ubiquitous motif in photocatalysis . Photocatalysis is the acceleration of a photoreaction in the presence of a catalyst.

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Luminescent Materials

- Scientific Field: Material Science

- Application Summary: Highly stable lanthanide cluster-based luminescent materials can be constructed from β-diketone to 1,10-phenanthroline .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

安全和危害

1,10-Phenanthroline-5-carbaldehyde is classified as potentially toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name |

1,10-phenanthroline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-10-7-9-3-1-5-14-12(9)13-11(10)4-2-6-15-13/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZOGTMQUSLNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855751 | |

| Record name | 1,10-Phenanthroline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,10-Phenanthroline-5-carbaldehyde | |

CAS RN |

91804-75-0 | |

| Record name | 1,10-Phenanthroline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)

![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)

![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)